5-Methyl-2-(methylsulfinyl)benzo[d]thiazole
Description
Properties
CAS No. |
3779-12-2 |
|---|---|
Molecular Formula |
C9H9NOS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-6-3-4-8-7(5-6)10-9(12-8)13(2)11/h3-5H,1-2H3 |
InChI Key |
JRZYATGCJSCBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and advanced reaction techniques, such as microwave irradiation, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfinyl group at the 2-position acts as an electron-withdrawing moiety, activating the thiazole ring for nucleophilic attacks. This reactivity is critical for modifying the benzothiazole scaffold:
-
Mechanism : The sulfinyl group stabilizes transition states through inductive effects, facilitating substitution at the C-2 position.
-
Example : Reaction with amines (e.g., NH₃, RNH₂) yields 2-amino derivatives (Figure 1).
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| NH₃ | Ethanol | Reflux | None | 65–70 |
| CH₃NH₂ | DMF | 80°C | K₂CO₃ | 75–80 |
| PhSH | THF | RT | Triethylamine | 60–65 |
Oxidation and Reduction
The methylsulfinyl group undergoes redox transformations, enabling controlled modifications:
-
Oxidation : Further oxidation of –S(O)CH₃ to a sulfone (–SO₂CH₃) using H₂O₂ or peracids.
-
Reduction : Conversion to a thioether (–SCH₃) via reducing agents like LiAlH₄ or NaBH₄.
Key Observations :
-
Sulfone derivatives exhibit enhanced thermal stability but reduced nucleophilic reactivity.
-
Thioether products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiazole ring participates in [4+2] Diels-Alder reactions with dienes:
-
Example : Cycloaddition with 1,3-butadiene forms bicyclic adducts, which undergo ring-opening under acidic conditions to yield functionalized alkenes .
Equation :
Condensation Reactions
The methyl group at C-5 participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones:
-
Conditions : Catalyzed by piperidine in ethanol under reflux .
-
Application : Generated chalcone derivatives show enhanced biological activity (e.g., antimicrobial, anticancer) .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions enable aryl/alkyl group introductions:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the thiazole ring undergoes ring expansion to form 1,4-thiazepines:
Mechanism : Protonation at N-3 initiates ring-opening, followed by recombination.
Biological Activity and SAR Insights
Modifications at the sulfinyl group and thiazole core influence pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Thiazole derivatives, including 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, contributing to their potential use in treating infections.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole | E. coli | 12 µg/mL |
| 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole | S. aureus | 10 µg/mL |
| 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compound, making it a promising candidate for further development in antibiotic therapies .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazoles have been well-documented. Compounds in this class can inhibit inflammatory pathways, making them useful in treating conditions characterized by excessive inflammation.
Case Study: Inhibition of Inflammatory Cytokines
A study investigated the effect of thiazole derivatives on cytokine production in vitro. The results showed that certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .
Anticancer Activity
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole has been evaluated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole | MCF-7 (breast cancer) | 7.94 |
| 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole | HeLa (cervical cancer) | 6.35 |
These findings highlight the potential of this compound as a therapeutic agent in oncology, with mechanisms involving the modulation of key signaling pathways associated with tumor growth and survival .
Anticonvulsant Activity
Recent studies have demonstrated that thiazole derivatives exhibit anticonvulsant properties. Specifically, compounds similar to 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole have shown efficacy in various seizure models.
Case Study: Evaluation in Seizure Models
In animal models, certain thiazole compounds were tested for their ability to prevent seizures induced by chemical stimuli. The results indicated significant protection against seizures, suggesting their potential use in treating epilepsy .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neuropsychiatric and neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural Analogues of Benzo[d]thiazole Derivatives
Key Observations:
- Electronic Effects: The sulfinyl group in 5-methyl-2-(methylsulfinyl)benzo[d]thiazole introduces a polar, electron-withdrawing moiety, contrasting with the electron-donating methyl group in Methyl 5-methylbenzo[d]thiazole-2-carboxylate . This difference impacts reactivity and binding affinity in biological systems.
- In contrast, sulfinyl-containing derivatives may target redox-sensitive pathways due to their oxidation-prone nature .
- Solubility and Stability: Methoxy and carboxylate substituents (e.g., 6-Methoxy-2-(p-tolyl)benzo[d]thiazole) improve aqueous solubility compared to sulfinyl or alkyl groups, which are more hydrophobic .
Comparison with Heterocyclic Analogues
Benzimidazoles vs. Benzothiazoles:
- 5-Methyl-2-(2-thienyl)benzimidazole (CAS: N/A) replaces the sulfur atom in the thiazole ring with a nitrogen, forming a benzimidazole core.
- Activity Profile: Benzothiazoles (e.g., 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole) are often prioritized in anticancer research due to their ability to generate reactive oxygen species (ROS), whereas benzimidazoles are more common in antiparasitic applications .
Functional Group Impact on Enzyme Induction
Evidence from 2-phenylbenzothiazole derivatives (e.g., 2-(4'-cyanophenyl)-benzothiazole) demonstrates that substituents like halogens or nitriles can double benzpyrene hydroxylase induction activity compared to unsubstituted analogues. However, sulfinyl groups may offer unique redox-mediated induction mechanisms, though this requires further validation .
Biological Activity
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound characterized by its unique benzothiazole core, which integrates a methylsulfinyl group at the second position and a methyl group at the fifth position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections delve into its biological properties, including antimicrobial efficacy, anticancer potential, and structure-activity relationships (SAR).
1. Antimicrobial Activity
The antimicrobial properties of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole have been highlighted in various studies. Compounds with benzothiazole moieties are known for their broad-spectrum activity against bacteria and fungi.
Key Findings:
- Antibacterial Activity: 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to it have shown potent activity with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL .
- Antifungal Properties: The presence of the methylsulfinyl group enhances the antifungal activity of the compound, making it a candidate for further development in agricultural applications .
Comparison of Related Compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Methylthio)benzothiazole | Contains a methylthio group | Antifungal, herbicidal |
| 5-Methylbenzothiazole | Lacks the methylsulfinyl group | Antimicrobial |
| 4-(Methylthio)benzothiazole | Similar thiazole core | Insecticidal |
| 6-Methylbenzothiazole | Methyl group at the sixth position | Antibacterial |
2. Anticancer Potential
Recent studies have explored the anticancer properties of thiazole derivatives, including 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole. Research indicates that modifications in the thiazole ring can significantly impact cytotoxicity against various cancer cell lines.
Research Findings:
- Cytotoxicity Assays: In vitro studies using MTT assays on HepG-2 liver cancer cell lines demonstrated that certain derivatives exhibited promising anticancer activity, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action: The thiazole ring's electronic properties play a crucial role in enhancing cytotoxic effects. For example, electron-donating groups at specific positions on the phenyl ring have been linked to increased activity against cancer cells .
3. Structure-Activity Relationship (SAR)
Understanding the SAR of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is essential for optimizing its biological activity.
Key Insights:
- Substitution Patterns: Variations in substituents on the benzothiazole core can lead to significant changes in biological activity. For instance, compounds with halogen substitutions on the phenyl ring often exhibit enhanced potency against cancer cells .
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups has been correlated with improved anticancer efficacy, highlighting the importance of molecular design in drug development .
Q & A
Q. Advanced
- Reproducibility checks : Verify catalyst purity (e.g., NiCl₂(dppf) vs. Ni(COD)₂) and solvent degassing protocols .
- Biological replicates : Use ≥3 independent assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) to account for strain variability .
- Statistical analysis : Apply ANOVA to compare yields across reaction conditions (p < 0.05 threshold) .
What strategies optimize the compound’s photophysical properties for OLED applications?
Q. Advanced
- Cyclometalated iridium complexes : Attach 2-arylbenzo[d]thiazole ligands (e.g., 4-chlorophenyl) to Ir(III) centers, achieving λₑₘ ~550–600 nm (orange-red emission) with quantum yields >0.4 .
- Substituent tuning : Electron-withdrawing groups (e.g., F) red-shift emission, while methyl groups enhance stability .
What green chemistry approaches minimize waste in synthesis?
Q. Basic
- Electrosynthesis : Uses NaBr as a redox mediator in H₂O/EtOH mixtures, eliminating toxic solvents .
- Microwave-assisted reactions : Reduce reaction times from hours to minutes, lowering energy consumption .
How does sulfoxide oxidation state affect the compound’s reactivity in further functionalization?
Advanced
The methylsulfinyl group acts as a directing group in C–H activation. For example, Pd-catalyzed arylation occurs preferentially at the 6-position due to sulfoxide’s electron-withdrawing effect. Reduction to methylthio (SMe) with NaBH₄ alters regioselectivity .
What docking protocols validate the compound’s interaction with biological targets?
Q. Advanced
- Software : AutoDock Vina or Schrödinger Suite with OPLS3e force field.
- Parameters : Grid boxes centered on active sites (e.g., LasB, 20 ų), 50 genetic algorithm runs, and RMSD clustering (<2.0 Å).
- Validation : Compare docking poses with co-crystallized ligands (e.g., 9c in LasB shows H-bonding with Ser195) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
